2,6-Dimethoxypyridine

Overview

Description

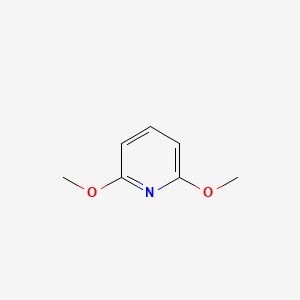

2,6-Dimethoxypyridine (2,6-DMP) is an aromatic heterocyclic compound and a derivative of the pyridine family of compounds. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 2,6-DMP is also used as a reagent in various laboratory experiments, such as in the synthesis of pyridine derivatives and in the study of reaction mechanisms.

Scientific Research Applications

Synthesis of Complex Compounds

2,6-Dimethoxypyridine has been used in the synthesis of various complex compounds. For example, it was a key starting material in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl. This process involved multiple steps, including bromination, electrophilic substitution, and oxidation, showcasing the reactivity and utility of this compound in complex organic syntheses (Chen Yu-yan, 2004).

Metal Complexes and Biological Studies

The compound has also been significant in forming various metal complexes. For instance, this compound-3-carboxylato ligand was used to create different metal complexes with titanium(IV), tin(IV), and gallium(III). These complexes were characterized spectroscopically and structurally and were tested for cytotoxic activity against several tumor cell lines. This highlights its potential in medicinal chemistry and cancer research (Gómez‐Ruiz et al., 2011).

Enzymatic Activity and Antioxidant Synthesis

This compound has been utilized to study the enzymatic activity of various microbial blue multicopper proteins. It served as a substrate for enzymes like laccase, highlighting its role in enzymology and biochemistry studies (Solano et al., 2001). Additionally, its enzymatic modification was explored to synthesize dimers with high antioxidant capacity, demonstrating its potential in creating bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Solar Cell Technology

In the field of solar cell technology, this compound has been used for interface chemistry engineering in the fabrication of perovskite solar cells. It served dual functions of surface passivation and n-doping, significantly improving the performance and reproducibility of these solar cells (Jiang et al., 2017).

Safety and Hazards

Future Directions

While specific future directions for 2,6-Dimethoxypyridine were not found in the search results, it’s worth noting that it has been used in the fabrication of high-efficiency planar perovskite solar cells . This suggests potential future applications in the field of renewable energy.

Relevant Papers One relevant paper discusses the use of this compound for interface chemistry engineering to fabricate reproducible high-efficiency planar perovskite solar cells . The paper reports that this compound serves dual functions: as a Lewis base enabling surface passivation of Lewis acid traps (e.g., under-coordinated Pb ions) without corroding the perovskite; and as a chemical dopant for [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM) to improve its conductivity and mobility for efficient electron extraction and transport .

Biochemical Analysis

Biochemical Properties

2,6-Dimethoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can act as a ligand, binding to specific proteins and influencing their function .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, this compound can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species. Additionally, it can influence gene expression by interacting with transcription factors, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These effects can persist even after the compound has been removed from the experimental system .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can lead to adverse effects such as liver toxicity and oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The involvement of this compound in these pathways underscores its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications. These localizations enable this compound to effectively modulate cellular processes and metabolic pathways .

properties

IUPAC Name |

2,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTGEEMBZJBBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871156 | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6231-18-1 | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6231-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While 2,6-Dimethoxypyridine itself doesn't possess a specific biological target like a protein, its derivatives exhibit interesting interactions. For instance, N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105) binds to the colchicine binding site on tubulin. [] This interaction disrupts microtubule assembly, leading to cell cycle arrest in the M-phase, inactivation of the Bcl-2 protein, and ultimately apoptosis through caspase pathways. []

A: this compound has the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol. While the provided abstracts don't offer comprehensive spectroscopic data, they mention the use of 1H NMR and 13C NMR for structural analysis of this compound derivatives. [, ]

A: this compound, when coordinated to tungsten in the complex TpW(NO)(PMe3)(DMP), acts as an electron-rich 2-azadiene. [] This complex readily reacts with various dienophiles, including alkenes and alkynes, to form azabicyclo[2.2.2]octadiene complexes. []

A: this compound acts as a Lewis base and enhances the catalytic activity of zinc halides in carbon dioxide/epoxide coupling reactions. [] It facilitates the production of high-molecular-weight polycarbonates and cyclic carbonates by activating the nucleophile through deprotonation. [, ] This activation is crucial for nucleophilic attack on the radical cation intermediate formed during the reaction. []

A: Yes, Frontier Molecular Orbital (FMO) calculations using the PM3 Hamiltonian within the MOPAC program were employed to study the photochemical reaction of 1-cyanonaphthalene with this compound derivatives. [] These calculations supported the proposed mechanism of a 2π+2π photocycloaddition between the two molecules. []

A: Research indicates that the electron-rich nature of this compound, attributed to its methoxy substituents, plays a crucial role in its reactivity. Replacing the methoxy groups with electron-withdrawing substituents like chlorine can significantly alter its reactivity and interaction with other molecules. [, ]

A: One study mentions that 4,4′-bis(diphenylphosphino)-2,2′,6,6′-tetramethoxy-3,3′-bipyridine, a derivative of this compound, reacts with alcohols, amines, and water, implying sensitivity to these substances. [] Storage under an inert atmosphere in a cool, ventilated area is recommended. [] Another study describes the synthesis of granules containing N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide, incorporating lactose and beta-cyclodextrin to enhance the dissolution rate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.